Loss of In Vivo Oral Antileukemic Activity Compared to 4-Methylated Derivatives
In a pivotal structure-activity relationship study by Denny et al., a series of 4-substituted amsacrine derivatives was assessed for in vivo antileukemic activity against intraperitoneally implanted P388 leukemia in mice. The 4-carbamoyl derivative, which is the free base of this product, was compared directly with the 4-methyl and 4-methylcarbamoyl analogs. While all compounds were highly active via the intraperitoneal route, a stark divergence was observed upon oral administration [1]. This demonstrates that a single substitution at the 4-position transforms the compound from an inactive to an orally active agent.
| Evidence Dimension | In vivo antileukemic (P388) activity via oral (po) administration |
|---|---|
| Target Compound Data | Proved essentially inactive |
| Comparator Or Baseline | 4-methyl derivative and 4-methylcarbamoyl derivative |
| Quantified Difference | Active (retained activity) for comparators vs. Inactive for the 4-carbamoyl derivative |
| Conditions | BDF1 mice bearing IP-implanted P388 leukemia; oral drug administration |
Why This Matters
This data is crucial for experimental design; this compound can serve as an definitive negative control for oral bioavailability studies involving amsacrine analogs, specifically distinguishing the role of the unsubstituted 4-carboxamide group.
- [1] Denny WA, Atwell GJ, Baguley BC. Potential antitumor agents. 40. Orally active 4,5-disubstituted derivatives of amsacrine. J Med Chem. 1984;27(3):363-7. View Source
